molecular formula C7H14Cl2 B13807985 4,4-Dichloroheptane CAS No. 89796-76-9

4,4-Dichloroheptane

Cat. No.: B13807985
CAS No.: 89796-76-9
M. Wt: 169.09 g/mol
InChI Key: DLEUJDNDBMGGLN-UHFFFAOYSA-N
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Description

4,4-Dichloroheptane is an organic compound with the molecular formula C7H14Cl2. It is a chlorinated hydrocarbon, specifically a dichlorinated derivative of heptane. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dichloroheptane typically involves the chlorination of heptane. This can be achieved through a free radical halogenation process, where heptane is exposed to chlorine gas under ultraviolet light or heat. The reaction proceeds as follows:

C7H16+Cl2C7H14Cl2+2HCl\text{C}_7\text{H}_{16} + \text{Cl}_2 \rightarrow \text{C}_7\text{H}_{14}\text{Cl}_2 + 2\text{HCl} C7​H16​+Cl2​→C7​H14​Cl2​+2HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors where heptane and chlorine gas are introduced in a controlled manner. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4,4-Dichloroheptane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.

    Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.

    Oxidation and Reduction: While less common, oxidation can lead to the formation of chlorinated alcohols or ketones, and reduction can remove chlorine atoms to revert to heptane.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Substitution: Formation of 4-chloroheptanol.

    Elimination: Formation of 4-chloroheptene.

    Oxidation: Formation of 4-chloroheptanone.

    Reduction: Formation of heptane.

Scientific Research Applications

4,4-Dichloroheptane is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: Investigating the effects of chlorinated hydrocarbons on biological systems.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of intermediates.

    Industry: Used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 4,4-Dichloroheptane involves its interaction with various molecular targets. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of a chloride ion.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloroheptane
  • 3,4-Dichloroheptane
  • 4,4-Dichlorooctane

Uniqueness

4,4-Dichloroheptane is unique due to the positioning of the chlorine atoms on the fourth carbon, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, such as 2,4-Dichloroheptane, the steric and electronic effects differ, leading to variations in reaction rates and product distributions.

Properties

CAS No.

89796-76-9

Molecular Formula

C7H14Cl2

Molecular Weight

169.09 g/mol

IUPAC Name

4,4-dichloroheptane

InChI

InChI=1S/C7H14Cl2/c1-3-5-7(8,9)6-4-2/h3-6H2,1-2H3

InChI Key

DLEUJDNDBMGGLN-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(Cl)Cl

Origin of Product

United States

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